2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5OS/c1-3-15-24-19-28(25-15)18(29)17(30-19)16(27-11-9-26(4-2)10-12-27)13-5-7-14(8-6-13)20(21,22)23/h5-8,16,29H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZALQOOSAKRADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel thiazolo-triazole derivative with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the 4-ethylpiperazin-1-yl and 4-(trifluoromethyl)phenyl substituents enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₄H₁₈F₃N₅OS
- Molecular Weight : 357.39 g/mol
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the modulation of chemokine receptors. It has been identified as a potential CXCR3 receptor modulator , which plays a significant role in immune responses and inflammation .
Antimicrobial Activity
Recent studies have highlighted its antimicrobial properties. For instance, derivatives of thiazolo[2,3-c][1,2,4]triazoles have shown promising results against both bacterial and fungal strains:
- Minimum Inhibitory Concentration (MIC) values were reported for several related compounds:
- Against Streptococcus mutans: MIC = 8 μg/mL
- Against Candida albicans: MIC = 32 μg/mL
These findings suggest that modifications to the thiazolo-triazole framework can enhance antimicrobial efficacy .
Cytotoxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits significant biological activity, it is crucial to evaluate its safety profile. Preliminary studies suggest moderate cytotoxicity at higher concentrations; hence, further investigation into its therapeutic index is warranted.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various thiazolo-triazole derivatives, the compound demonstrated superior activity against M. tuberculosis strains compared to standard treatments. The study utilized a series of derivatives with varying substituents to determine structure-activity relationships (SAR). The results indicated that the incorporation of trifluoromethyl groups significantly improved binding affinity to bacterial targets.
Case Study 2: In Vivo Pharmacology
An in vivo study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) compared to controls. This suggests that the compound not only acts on microbial targets but also modulates inflammatory pathways effectively.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 357.39 g/mol |
| CXCR3 Modulation | Yes |
| MIC against S. mutans | 8 μg/mL |
| MIC against C. albicans | 32 μg/mL |
| Cytotoxicity (IC50) | >50 μM |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Systems
The target compound’s thiazolo-triazole core differs from other fused heterocycles, such as triazolo-thiadiazoles (e.g., the compound in : 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole). While both systems incorporate triazole rings, the replacement of thiadiazole (S-N-S) with thiazole (S-N-C) alters electronic properties and planarity. The triazolo-thiadiazole in exhibits a planar fused ring system (max deviation: 0.013 Å) , whereas the thiazolo-triazole core’s planarity remains uncharacterized in the provided evidence.
Substituent Effects
- 4-Ethylpiperazine vs. Piperazine derivatives are common in CNS-active drugs due to their ability to cross the blood-brain barrier.
- Trifluoromethylphenyl vs. Halogenated Phenyl : The 4-(trifluoromethyl)phenyl group in the target compound offers strong electron-withdrawing effects and metabolic stability, contrasting with the nitro, fluoro, and dichlorophenyl substituents in ’s tetrazole derivatives (e.g., 4d, 4f, 4h) .
Research Implications
The target compound’s structural complexity positions it as a candidate for exploring CNS or metabolic disorders, leveraging its piperazine and trifluoromethyl motifs. Comparative analysis with ’s triazolo-thiadiazole suggests that fused heterocycles with planar cores and polar substituents (e.g., piperazine) may optimize bioactivity. Further studies should prioritize synthesizing the target compound using POCl₃ or PEG-400-based methods , followed by crystallographic and pharmacological profiling.
Limitations
The evidence provided lacks direct data on the target compound, necessitating extrapolation from structural analogs. Experimental validation is critical to confirm hypothesized properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
